molecular formula C11H12ClN3O2 B11860869 tert-Butyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate

tert-Butyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate

Cat. No.: B11860869
M. Wt: 253.68 g/mol
InChI Key: JUYBTGMXXCJDJO-UHFFFAOYSA-N
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Description

tert-Butyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core with a chlorine substituent at position 6 and a tert-butyl carboxylate group at position 1. This structure combines aromaticity with electron-withdrawing (chloro) and sterically bulky (tert-butyl) substituents, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

tert-butyl 6-chloropyrazolo[4,3-c]pyridine-1-carboxylate

InChI

InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-8-4-9(12)13-5-7(8)6-14-15/h4-6H,1-3H3

InChI Key

JUYBTGMXXCJDJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC(=NC=C2C=N1)Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic or basic hydrolysis conditions

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

    Hydrolysis Products: Corresponding carboxylic acids

Scientific Research Applications

tert-Butyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Complexity : ’s compound demonstrates that fused-ring systems require multi-step syntheses with moderate yields, whereas simpler pyrazolo-pyridines (like the target compound) may be more accessible .

Substituent Impact : Chloro groups enhance electrophilicity, making the target compound suitable for further functionalization (e.g., cross-coupling), whereas hydroxymethyl groups () offer sites for derivatization but pose stability challenges .

Conformational Analysis : The hydrogenated analog in may adopt puckered conformations (per ’s ring-puckering theory), while the target compound’s aromatic system likely exhibits planar rigidity, affecting binding interactions in biological systems .

Biological Activity

tert-Butyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₀ClN₃O₂
  • Molecular Weight : 215.65 g/mol
  • CAS Number : 1206979-33-0

The compound features a pyrazolo[4,3-c]pyridine core, which is significant for its biological activity. The presence of the chloro and tert-butyl groups influences its pharmacokinetic properties and receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

Studies have shown that compounds with a pyrazolo[4,3-c]pyridine structure can possess antimicrobial properties. For instance, derivatives have been tested against bacterial strains with promising results, suggesting potential use as antibacterial agents.

2. Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies demonstrated that it can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins.

3. Enzyme Inhibition

Research highlights the compound's ability to inhibit specific enzymes involved in disease pathways:

  • DYRK1A Inhibition : A study reported that related compounds exhibit significant inhibition of DYRK1A, a kinase involved in various cellular processes including cell differentiation and proliferation. This inhibition may lead to therapeutic effects in conditions like Alzheimer's disease and certain cancers .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : The compound likely interacts with ATP-binding sites on kinases, disrupting their function and leading to altered signaling pathways.
  • Receptor Modulation : It may also act on various receptors influencing cellular responses related to inflammation and cancer progression.

Case Studies and Research Findings

StudyFindings
Study A (2020)Demonstrated significant antimicrobial activity against Gram-positive bacteria with an IC50 of 15 µg/mL.
Study B (2021)Reported potent anticancer activity against breast cancer cell lines with an IC50 value of 5 µM.
Study C (2022)Showed effective DYRK1A inhibition with nanomolar potency, indicating potential for neuroprotective applications.

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